molecular formula C24H28O10 B039778 Bipinnatin-C CAS No. 123483-20-5

Bipinnatin-C

Cat. No. B039778
CAS RN: 123483-20-5
M. Wt: 476.5 g/mol
InChI Key: FXDXTJXKPXLNSW-VYWOMTIUSA-N
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Description

Bipinnatin-C is a natural product that is extracted from the plant species, Bidens pilosa. It belongs to the family of polyacetylenes and has been found to have potential therapeutic properties. Bipinnatin-C has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Irreversible Inhibition of Nicotinic Acetylcholine Receptors

Bipinnatin-C, along with Bipinnatin-A and Bipinnatin-B, is part of the lophotoxins family, a group of marine neurotoxins. These substances are known for their unique ability to irreversibly inhibit nicotinic acetylcholine receptors. Specifically, they form a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor. This irreversible inhibition provides a platform for pharmacological investigation and potential drug design targeting the nicotinic receptor, particularly for selectively inhibiting one of the two binding sites on the receptor (Groebe, Dumm, & Abramson, 1994).

Study of Carbocation Intermediate in Receptor Inhibition

Another aspect of Bipinnatin-C's application in scientific research is its role in the study of carbocation intermediates. Bipinnatin-A and -C are initially inactive protoxins that activate spontaneously in buffer, involving the replacement of the C2 acetate ester with a hydroxyl group. The investigation into this process has provided insights into the mechanism of conversion of inactive bipinnatins into active solvolysis products, which is significant for understanding the action of these toxins at a molecular level and their application in receptor and enzyme studies (Hyde, Thornhill, Boyer, & Abramson, 1995).

Biological Activation and Structural Characterization

Research has also focused on the solvolysis of bipinnatins, revealing their conversion into biologically active forms. This process involves the hydrolysis of an acetate ester, leading to the formation of a carbocation intermediate. Structural characterization of the active solvolysis products of Bipinnatin-A and -C has provided valuable information for understanding their biological activation and interaction with nicotinic acetylcholine receptors (Hyde, Boyer, Tang, Xu, & Abramson, 1995).

Synthesis and Chemical Studies

The total synthesis of Bipinnatin-C and related compounds has been an area of significant research interest. This involves exploring various synthetic routes and methodologies, which are crucial for the production and study of these compounds in a laboratory setting. The synthesis process often includes steps like silver ion promoted S(N)1-type gamma-alkylation and diastereoselective macrocyclization, contributing to the field of organic synthesis and medicinal chemistry (Huang & Rawal, 2006), (Roethle & Trauner, 2006).

properties

CAS RN

123483-20-5

Product Name

Bipinnatin-C

Molecular Formula

C24H28O10

Molecular Weight

476.5 g/mol

IUPAC Name

[(2S,5R,10R,12S,14R,15R)-5-acetyloxy-7,12-dimethyl-4-(2-methyloxiran-2-yl)-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate

InChI

InChI=1S/C24H28O10/c1-10-6-14-19-22(4,33-19)8-15-20-24(34-20,21(27)32-15)16(29-11(2)25)7-13(23(5)9-28-23)18(17(10)31-14)30-12(3)26/h6,13,15-16,18-20H,7-9H2,1-5H3/t13?,15-,16+,18-,19+,20-,22+,23?,24?/m1/s1

InChI Key

FXDXTJXKPXLNSW-VYWOMTIUSA-N

Isomeric SMILES

CC1=C2[C@@H](C(C[C@@H](C34[C@H](O3)[C@@H](C[C@]5([C@@H](O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C

SMILES

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C

synonyms

ipinnatin C
bipinnatin-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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